(2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
Overview
Description
“(2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate” is a chemical compound. It is also known as "(2R,3S)-3-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]butanoic acid" .
Synthesis Analysis
The synthesis of this compound has been studied in the context of antiviral drug development. It can be obtained via the stereoselective bioreduction of (3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-butanone (1a) with short-chain dehydrogenase/reductase (SDR) . The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques. For instance, the crystal structures of SSand RS-Boc-ACHPB were determined by X-ray analysis .Chemical Reactions Analysis
The compound is key for the synthesis of the antiviral drug atazanavir. It can be obtained via the stereoselective bioreduction of (3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-butanone (1a) with short-chain dehydrogenase/reductase (SDR) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 263.33 g/mol . It is a solid at room temperature .Scientific Research Applications
Renin Inhibitors : A study describes the synthesis of a compound structurally related to (2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate, which is used as an intermediate in the preparation of renin inhibitory peptides. These peptides containing dipeptide isosteres show potential as potent inhibitors of human plasma renin (Thaisrivongs et al., 1987).
Baker's Yeast Reduction : Another research explores the baker's yeast reduction of N-protected methyl 4-amino-3-oxobutanoates and 3-oxopentanoates, leading to the formation of biologically active substances. This includes the synthesis of N-protected methyl (R)-4-amino-3-hydroxybutanoate, indicating the utility of this compound in biological transformations (Hashiguchi et al., 1992).
Enantioselective Synthesis : A study focused on the enantioselective synthesis of a similar compound, demonstrating the use of this chemical structure in creating enantiomerically enriched molecules, which are crucial in pharmaceutical chemistry (Alonso et al., 2005).
Antiviral Drug Intermediate Synthesis : The stereoselective bioreduction of a related compound to synthesize key intermediates for antiviral drugs like atazanavir was investigated. This highlights the compound's role in the pharmaceutical industry, especially in the development of treatments for viral infections (Wu et al., 2019).
Synthesis of Amino Acid Derivatives : Research demonstrates the synthesis of various amino acid derivatives using similar compounds, indicating its significance in the synthesis of complex organic molecules which are essential in the development of pharmaceuticals and other biologically active compounds (Davies et al., 1997).
Polymorphic Forms Study : The study of the polymorphic forms of a compound closely related to this compound provides insights into its molecular conformation, which is essential for understanding its physical properties and potential applications in material science (Gebreslasie et al., 2011).
Future Directions
Mechanism of Action
Target of Action
Boc-D-Thr-OMe, also known as methyl (2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate, is a derivative of the amino acid threonine Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Mode of Action
It’s known that the compound can undergo high-temperature deprotection in a phosphonium ionic liquid . This process demonstrates a catalytic effect and extends the possibility for extraction of water-soluble polar organic molecules using ionic liquids .
Result of Action
Amino acids and their derivatives are known to have various effects at the molecular and cellular levels, including influencing hormone secretion, providing energy, and preventing muscle damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Boc-D-Thr-OMe. For instance, the temperature can affect the deprotection process of the compound .
properties
IUPAC Name |
methyl (2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-6(12)7(8(13)15-5)11-9(14)16-10(2,3)4/h6-7,12H,1-5H3,(H,11,14)/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMWAPNVRMDIPS-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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